4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound that features a pyrimidine core substituted with difluoromethyl and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The difluoromethylation process is a key step, often achieved using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions usually involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of advanced difluoromethylation reagents and catalysts would be crucial in achieving this.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and dimethoxyphenyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions could result in various substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, while the pyrimidine core can interact with specific active sites. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE
- N-(3,4-DIMETHOXYPHENETHYL)-2-(3,4-DIMETHOXYPHENYL)ACETAMIDE
Uniqueness
N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(3-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H21F2N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(3-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine |
InChI |
InChI=1S/C19H21F2N5O2/c1-12-6-8-26(25-12)9-7-22-19-23-14(11-15(24-19)18(20)21)13-4-5-16(27-2)17(10-13)28-3/h4-6,8,10-11,18H,7,9H2,1-3H3,(H,22,23,24) |
InChI Key |
UPKKVFFESYRWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.